5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is derived from its bicyclic framework and substituent positions. The parent structure is 2,3-dihydro-1H-indole, a bicyclic system comprising a benzene ring fused to a pyrrolidine ring. The numbering begins at the nitrogen atom, with methyl groups at positions 5 and 7, and a carboxylic acid group at position 2. The full IUPAC designation is:

2-Carboxy-5,7-dimethyl-2,3-dihydro-1H-indole .

Alternative designations include:

- 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid (preferred synonym)

- CAS Registry Number: 1544209-53-1

- MDL Number: MFCD30477975

The molecular formula is C₁₁H₁₃NO₂ , with a molecular weight of 191.23 g/mol .

Molecular Architecture: Indole Core Modifications and Functional Group Analysis

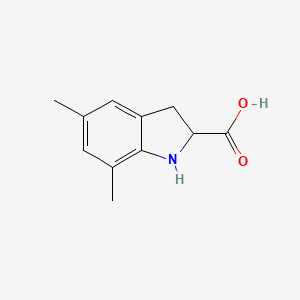

The compound’s structure (Fig. 1) combines aromatic and aliphatic characteristics:

- Indole Core : The bicyclic system consists of a benzene ring (positions 4–8) fused to a partially saturated pyrrolidine ring (positions 1–3). The 2,3-dihydro designation indicates single bonds between C2 and C3, distinguishing it from fully aromatic indoles .

- Substituents :

- Functional Groups :

Key structural parameters :

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₃NO₂ |

| Molecular weight | 191.23 g/mol |

| Calculated LogP | ~2.48 (lipophilicity) |

| Hydrogen bond donors | 2 (NH and COOH) |

| Hydrogen bond acceptors | 3 (O, N, O) |

Crystallographic Data and Three-Dimensional Conformational Studies

Experimental crystallographic data for this compound remain unreported in the literature. However, insights can be inferred from related dihydroindole derivatives:

- Conformational Flexibility : The saturated C2–C3 bond allows rotation, enabling cis or trans arrangements of the carboxylic acid relative to the methyl groups. Computational models suggest the cis conformation is energetically favored due to reduced steric clash between the carboxylic acid and C5 methyl group .

- Torsional Angles : In analogous compounds (e.g., 5,6-dihydroxyindoline-2-carboxylic acid), the dihydroindole ring adopts a puckered conformation to minimize strain, with an average C2–N1–C8–C9 dihedral angle of 15–20° .

- Intermolecular Interactions : Hydrogen bonding between the carboxylic acid and neighboring molecules likely stabilizes crystal packing, as observed in 5,7-dimethyl-1H-indole-2-carboxylic acid .

Comparative Structural Analysis with Related Dihydroindole Carboxylates

A comparison with structurally similar compounds highlights key distinctions (Table 1):

Structural implications :

- Aromaticity : The dihydroindole core reduces aromatic stabilization compared to fully unsaturated indoles, increasing reactivity at the pyrrolidine ring .

- Substituent Effects : Methyl groups at C5 and C7 hinder electrophilic substitution at adjacent positions, directing reactivity to C4 and C6 .

- Functional Group Synergy : The carboxylic acid enhances solubility in polar solvents (e.g., water solubility ≈1.2 mg/mL predicted), while methyl groups increase lipid membrane permeability .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c1-6-3-7(2)10-8(4-6)5-9(12-10)11(13)14/h3-4,9,12H,5H2,1-2H3,(H,13,14) |

InChI Key |

LFWYCYVTVOOBSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)CC(N2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Reduction of Indole Derivatives

To convert an indole derivative into an indoline derivative, a reduction step is necessary. This can be achieved using stannous chloride (SnCl₂) in an alkanol solvent, such as methanol or ethanol, under acidic conditions with dry hydrogen chloride gas. The reaction mixture is typically stirred at temperatures between -25°C and +25°C for several hours.

Hydrolysis of Indoline Esters

After obtaining the indoline ester, hydrolysis is performed to yield the free acid. This involves treating the ester with a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent. The pH is adjusted to ensure complete hydrolysis, and the mixture is then acidified to precipitate the indoline-2-carboxylic acid.

Chemical Reactions Involved

The synthesis involves two key reactions:

Reduction Reaction :

$$

\text{Indole Derivative} + \text{SnCl}_2 + \text{HCl} \rightarrow \text{Indoline Ester}

$$Hydrolysis Reaction :

$$

\text{Indoline Ester} + \text{KOH/NaOH} \rightarrow \text{Indoline-2-carboxylic Acid}

$$

Data Tables

Given the lack of specific data for 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid, we can provide a general overview of conditions used in similar syntheses:

| Reaction Step | Conditions | Solvent | Temperature Range |

|---|---|---|---|

| Reduction | SnCl₂, HCl | Methanol/Ethanol | -25°C to +25°C |

| Hydrolysis | KOH/NaOH | Alcoholic Solvent | Room Temperature |

Research Findings

The synthesis of indoline derivatives often involves careful control of reaction conditions to achieve high yields and purity. The use of stannous chloride for reduction and strong bases for hydrolysis is common in these syntheses. However, specific research findings for 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid are limited, and further studies would be necessary to optimize its preparation.

Chemical Reactions Analysis

5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: The compound’s structural similarity to biologically active molecules makes it a candidate for drug development and therapeutic applications.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid, focusing on substituent variations and their implications:

Physicochemical Properties

- Methyl groups in the target compound may reduce crystallinity compared to halogenated derivatives.

- Solubility : The dihydroindole core likely improves solubility in polar solvents compared to fully aromatic indoles. Fluorinated analogs (e.g., 5,7-difluoro derivative) may exhibit lower aqueous solubility due to increased hydrophobicity .

Biological Activity

5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is a member of the indole family, which is widely recognized for its diverse biological activities. The compound's unique bicyclic structure, characterized by two methyl groups at the 5 and 7 positions and a carboxylic acid functional group, positions it as a promising candidate in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is , with a molecular weight of approximately 205.25 g/mol. The structural features that contribute to its biological activity include:

- Indole Core : Essential for various interactions with biological targets.

- Methyl Substituents : Influence the compound's reactivity and binding affinity.

Research indicates that indole derivatives, including 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid, exhibit their biological effects primarily through interactions with specific enzymes and receptors. These interactions can lead to:

- Inhibition of Enzymes : Such as those involved in cancer progression or viral replication.

- Antimicrobial Activity : Indole derivatives have shown efficacy against various pathogens.

Biological Activities

The biological activities of 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid can be summarized as follows:

-

Anticancer Properties :

- Studies have demonstrated that indole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

- A notable study reported that related compounds exhibited IC50 values ranging from 0.13 to 6.85 µM against HIV integrase, suggesting potential applications in oncology .

-

Antimicrobial Effects :

- Compounds in this class have been investigated for their ability to combat bacterial and fungal infections.

- The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anti-inflammatory Activity :

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and differences between 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid and other related indole derivatives:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 5-hydroxyindole-3-carboxylate | Hydroxyl group at position 5 | Enhanced solubility; potential for hydrogen bonding |

| Ethyl indole-2-carboxylate | Lacks methyl groups at positions 5 and 7 | Simpler structure; less steric hindrance |

| Ethyl 6-methylindole-2-carboxylate | Methyl group at position 6 | Different reactivity profile due to methyl substitution |

| Ethyl 5-methoxyindole-3-carboxylate | Methoxy group at position 5 | Increased lipophilicity; potential for altered bioactivity |

This comparison illustrates how the specific arrangement of methyl groups in 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid may enhance its therapeutic potential compared to other derivatives.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Activity :

-

Antimicrobial Studies :

- Another investigation focused on the antimicrobial efficacy of indole derivatives against clinical strains of bacteria. The results showed promising activity against multidrug-resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.